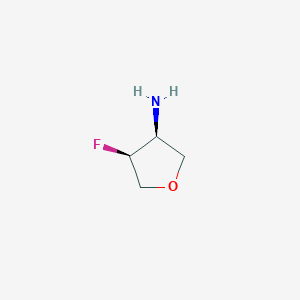
2-(4,6-Dibromopyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dibromopyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring and an acetic acid moiety at the 2 position .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridineacetic acid using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for 2-(4,6-Dibromopyridin-2-yl)acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .
化学反应分析
Types of Reactions
2-(4,6-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
科学研究应用
2-(4,6-Dibromopyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine-4-acetic acid: Similar in structure but with different bromine positions.
2-(6-Bromopyridin-2-yl)acetic acid: Contains only one bromine atom.
2-Bromo-4-pyridineacetic acid: Another brominated pyridine derivative.
Uniqueness
2-(4,6-Dibromopyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine atoms and the acetic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
1393541-16-6 |
|---|---|
分子式 |
C7H5Br2NO2 |
分子量 |
294.93 g/mol |
IUPAC 名称 |
2-(4,6-dibromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI 键 |
QSRKXVOXNYTNII-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)







